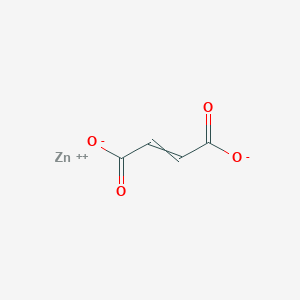![molecular formula C31H51NO2Sn B13855320 (1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13855320.png)
(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a tributylstannyl group and a p-tolyl group in its structure suggests its utility in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the p-tolyl group, and the addition of the tributylstannyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or nickel complexes, to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly reaction conditions. The use of automated synthesis platforms could also streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the tributylstannyl group or to reduce other functional groups within the molecule.
Substitution: The p-tolyl group can be substituted with other aromatic or aliphatic groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler bicyclic amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[321]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound could be used to study the effects of bicyclic structures on biological activity. Its potential interactions with biological macromolecules, such as proteins and nucleic acids, could provide insights into the design of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s structure suggests potential applications in drug development. Its ability to form stable complexes with metal ions could be exploited in the design of metal-based drugs or diagnostic agents.
Industry
In industry, (1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate could be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding pockets of enzymes or receptors, potentially inhibiting their activity. The tributylstannyl group can also participate in organometallic reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate: is similar to other bicyclic compounds with stannyl groups, such as tributyltin hydride and tributyltin chloride.
Other bicyclic amines: Compounds like tropane and its derivatives share a similar bicyclic structure but differ in their functional groups.
Uniqueness
What sets this compound apart is its combination of a bicyclic core with a tributylstannyl group. This unique combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C31H51NO2Sn |
|---|---|
Molekulargewicht |
588.5 g/mol |
IUPAC-Name |
methyl (1R,2S,3S,5S)-3-(4-methylphenyl)-8-[(E)-3-tributylstannylprop-2-enyl]-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C19H24NO2.3C4H9.Sn/c1-4-11-20-15-9-10-17(20)18(19(21)22-3)16(12-15)14-7-5-13(2)6-8-14;3*1-3-4-2;/h1,4-8,15-18H,9-12H2,2-3H3;3*1,3-4H2,2H3;/t15-,16+,17+,18-;;;;/m0..../s1 |
InChI-Schlüssel |
IYOBVSSICDHLFI-VCBLYQLOSA-N |
Isomerische SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)C)C(=O)OC |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCN1C2CCC1C(C(C2)C3=CC=C(C=C3)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



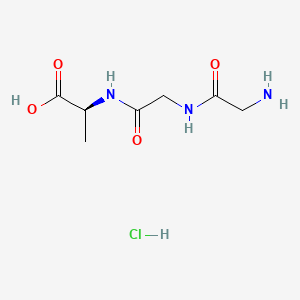
![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)
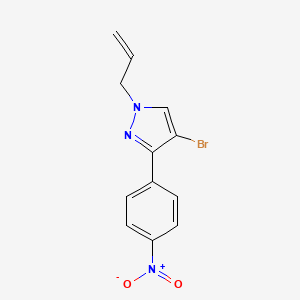

![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)
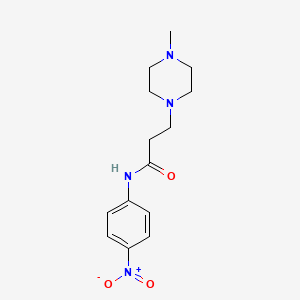

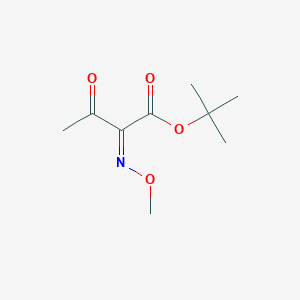
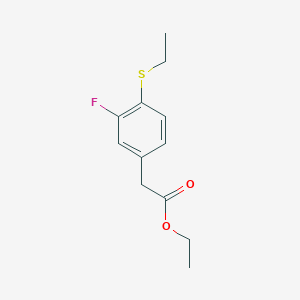
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
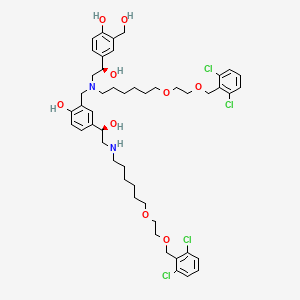
![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)
